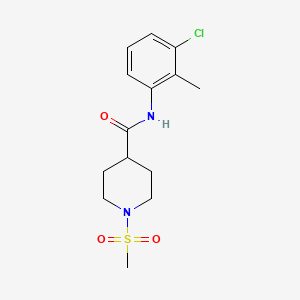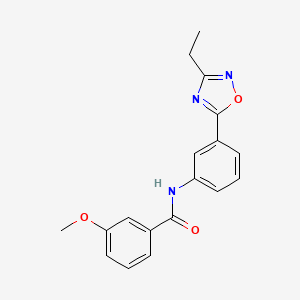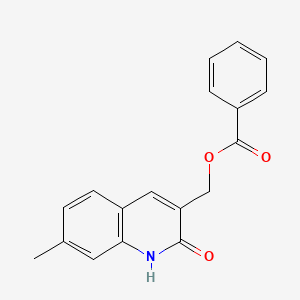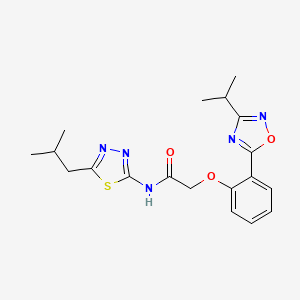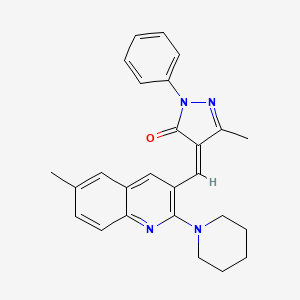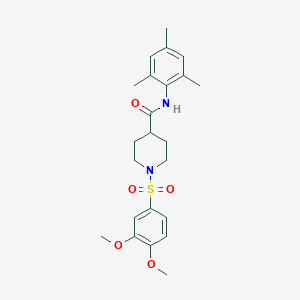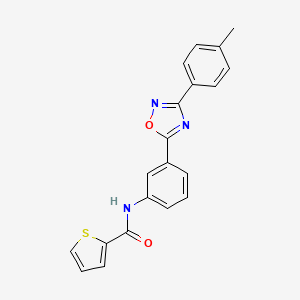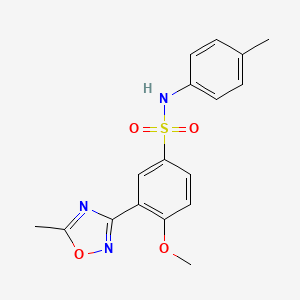
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide, also known as MTB, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. MTB is a small molecule that has shown promising results in various studies, including anti-inflammatory and anticancer activity.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that play a key role in the inflammatory response. This leads to a decrease in the production of pro-inflammatory cytokines, which in turn reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. This compound has also been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide for lab experiments is its low toxicity. This compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe candidate for use in lab experiments. However, one of the main limitations of this compound is its low solubility in water. This can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are a number of future directions for research on 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide. One potential direction is the development of new anti-inflammatory therapies based on this compound. Another potential direction is the development of new cancer therapies based on this compound. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Métodos De Síntesis
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with p-toluidine, followed by the reaction with 5-methyl-1,2,4-oxadiazole-3-amine. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
This compound has also been studied for its anticancer activity. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-4-6-13(7-5-11)20-25(21,22)14-8-9-16(23-3)15(10-14)17-18-12(2)24-19-17/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKARHAWUSKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

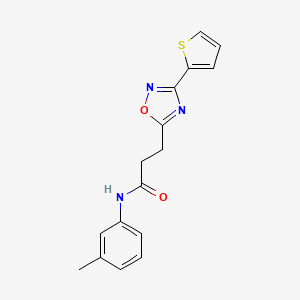
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)
